2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile
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Overview
Description
2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This specific compound is characterized by its unique structure, which includes a benzodiazepine core with additional functional groups that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the benzodiazepine core. One common method involves the condensation of o-phenylenediamine with a dicarboxylic acid in the presence of cyclization agents such as hydrochloric acid or polyphosphoric acid . The resulting benzodiazepine intermediate is then reacted with appropriate reagents to introduce the amino and oxy groups, followed by the addition of the benzonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. The additional functional groups may modulate this interaction, leading to unique pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}-N-(2-methylbutan-2-yl)acetamide
Uniqueness
2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[[(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)amino]oxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-19(14(2)22-18-10-6-5-9-17(18)21-13)23-24-12-16-8-4-3-7-15(16)11-20/h3-10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZAGXSHIWJTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=CC=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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